Adamantane-1-carbothioic acid hydrazide
Description
Adamantane-1-carbothioic acid hydrazide (ACTH) is a bioactive adamantane derivative characterized by a thiosemicarbazide moiety (-NH-NH-CS-NH₂) attached to the 1-position of the adamantane cage. Its synthesis typically involves reacting adamantane-1-carbonyl chloride with thiosemicarbazide in tetrahydrofuran (THF), yielding a white solid with a high purity (90% yield) . Key spectral data include IR stretches for C=O (1730 cm⁻¹) and NH groups (3328–3280 cm⁻¹), as well as a melting point of 149–151°C .
ACTH exhibits diverse pharmacological activities, including urease inhibition, antiproliferative effects, and antimicrobial properties . Its rigid adamantane backbone enhances metabolic stability and lipophilicity, facilitating membrane penetration, while the thiosemicarbazide group enables metal chelation and interaction with biological targets like enzymes or DNA .
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
adamantane-1-carbothiohydrazide |
InChI |
InChI=1S/C11H18N2S/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14) |
InChI Key |
DLUVMOSJAWMDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=S)NN |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Adamantane-1-Carbothioic Acid Hydrazide
The synthesis of this compound typically involves the following steps:
- Esterification : Starting from 1-adamantane carboxylic acid, the compound is esterified with methanol in the presence of sulfuric acid to yield methyl adamantane-1-carboxylate.
- Hydrazine Reaction : The methyl ester is then reacted with hydrazine hydrate to produce adamantane-1-carbohydrazide.
- Thioamide Formation : Further reaction with isothiocyanates leads to the formation of this compound .
Antimicrobial Activity
Research indicates that adamantane derivatives exhibit significant antimicrobial properties. In a study focusing on hydrazide-hydrazones derived from adamantane-1-carbohydrazide, several compounds demonstrated potent antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans. Notably, compounds synthesized from this hydrazide displayed promising results in inhibiting bacterial growth, suggesting their potential as new antimicrobial agents .
| Compound | Activity Type | Target Organism | Activity Level |
|---|---|---|---|
| 4a | Antibacterial | Gram-positive | Moderate |
| 4e | Antifungal | Candida albicans | High |
| 5e | Cytotoxicity | Human cancer cells | Significant |
Anticancer Properties
Adamantane derivatives have also been investigated for their anticancer activities. In vitro studies revealed that certain derivatives of this compound exhibited cytotoxic effects on various human cancer cell lines. Compounds such as 4e and 5e showed significant inhibitory effects on cancer cell proliferation, indicating their potential for development as anticancer therapeutics .
Study on Hydrazone Derivatives
A comprehensive study synthesized a series of hydrazone derivatives using adamantane-1-carbohydrazide as an intermediate. The synthesized compounds were evaluated for their antimicrobial and cytotoxic properties. The results indicated that specific derivatives had enhanced bioactivity compared to traditional antimicrobial agents, highlighting the therapeutic potential of these compounds in clinical settings .
Structural Analysis
Crystallographic studies have provided insights into the structural characteristics of adamantane derivatives. The three-dimensional structures obtained via X-ray diffraction reveal that the unique cage-like structure of adamantane contributes to its biological activity by facilitating interactions with biological targets .
Comparison with Similar Compounds
Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazones derived from adamantane-1-carbohydrazide (e.g., N-arylidene-1-adamantylcarbohydrazides ) are synthesized via condensation of ACTH precursors with aromatic aldehydes/ketones . These compounds often show enhanced antimicrobial and cytotoxic activities compared to ACTH. For example:
- N-(p-tolyl) hydrazine-1-carbothioamide (derived from ACTH) demonstrated 89% yield and notable anticancer activity against lung carcinoma cells .
- Adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazide (APH) forms metal complexes (Co, Cu, Zn) with improved cytotoxicity, achieving IC₅₀ values of 2.1–8.7 μM against breast cancer cells .
Key Differences :
Thiosemicarbazide Derivatives
Compounds like 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide share the thiosemicarbazide group with ACTH but differ in substituents. For instance:
- 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine replaces the hydrazide with a thiadiazole ring, showing potent antitubercular activity (MIC: 0.8 μg/mL) .
- N′-[(E)-(4-hydroxyphenyl)methylidene]-3-adamantanylpyrazole-5-carbohydrazide integrates a pyrazole ring, improving solubility and antibacterial efficacy (MIC: 4–8 μg/mL) .
Key Differences :
Metal Complexes
ACTH-derived metal complexes, such as Cu(II)-APH , show superior bioactivity due to enhanced redox activity and DNA intercalation. For example:
Preparation Methods
Esterification of Adamantane-1-Carboxylic Acid
The synthesis begins with esterification of adamantane-1-carboxylic acid (1 ) to form methyl adamantane-1-carboxylate (2 ). This step employs methanol and sulfuric acid under reflux, achieving near-quantitative yields.
Reaction Conditions
-
Solvent: Methanol (50 mL per 5 g substrate).
-
Temperature: Reflux (65–70°C).
Characterization of 2 includes melting point (173–177°C) and TLC (Rf = 0.58 in n-hexane/ethyl acetate/dichloromethane).
Hydrazide Formation
Methyl ester 2 reacts with hydrazine hydrate to yield adamantane-1-carbohydrazide (3 ).
Reaction Conditions
-
Temperature: Reflux (3–4 hours).
Characterization Data for 3
Thionation with Lawesson’s Reagent
Adamantane-1-carbohydrazide (3 ) undergoes thionation to replace the carbonyl oxygen with sulfur, forming the target compound.
Reaction Conditions
-
Reaction Time: 4–6 hours.
Optimization Insights
-
Excess Lawesson’s reagent (3 eq.) ensures complete conversion.
-
Polar solvents (e.g., THF) reduce side reactions but may lower yields.
Comparative Analysis of Synthetic Methods
Efficiency and Yield
Alternative Thionation Approaches
While Lawesson’s reagent is standard, phosphorus pentasulfide (P₄S₁₀) has been explored but requires harsh conditions (refluxing pyridine). Lawesson’s reagent offers superior selectivity for thiocarbonyl formation.
Structural Characterization
Spectroscopic Data
Challenges and Solutions in Synthesis
Purification of Final Product
Industrial and Scalability Considerations
Cost Analysis
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Adamantane-1-carbothioic acid hydrazide, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized by reacting methyl adamantane-1-carboxylate with hydrazine under prolonged heating to yield Adamantane-1-carbohydrazide. Subsequent treatment with phenyl isothiocyanate forms a thiosemicarbazide intermediate, which is cyclized to the triazoline-thione derivative via heating in 10% aqueous NaOH. Purity is validated using elemental analysis, and NMR, and electrospray ionization mass spectrometry (ESI-MS). X-ray crystallography is recommended for structural confirmation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR spectroscopy for verifying hydrogen and carbon environments.
- ESI-MS for molecular weight confirmation.
- X-ray diffraction for resolving crystal structures.
- Elemental analysis to confirm stoichiometry.
Consistency across these methods ensures structural fidelity, as demonstrated in the synthesis of Mannich bases from this compound derivatives .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound derivatives be elucidated, particularly in cyclization or condensation reactions?
- Methodological Answer : Mechanistic studies should combine:
- Isotopic labeling (e.g., -hydrazine) to track bond formation.
- Kinetic analysis (e.g., variable-temperature NMR) to identify rate-determining steps.
- Computational modeling (DFT or MD simulations) to map energy barriers.
For example, competing pathways in hydrazide cyclization (e.g., acid-catalyzed vs. base-mediated) can be distinguished by monitoring intermediates via in-situ IR or LC-MS .
Q. What experimental designs are effective for evaluating the biological activity of this compound derivatives, such as enzyme inhibition or antimicrobial effects?
- Methodological Answer :
- Enzyme inhibition assays : Use recombinant enzymes (e.g., MAO-B) with fluorometric or colorimetric substrates (e.g., kynuramine for MAO-B). IC values should be calculated using dose-response curves .
- Antimicrobial screening : Employ microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include cytotoxicity controls (e.g., HepG2 cells) to differentiate antimicrobial activity from general toxicity .
- NET formation studies : Use 4-ABAH (a hydrazide analog) as a reference inhibitor to assess the role of MPO in neutrophil extracellular trap formation .
Q. How can the coordination chemistry of this compound be exploited to design metal complexes with tailored properties?
- Methodological Answer :
- Synthesize complexes with transition metals (e.g., Pt, Ni) by reacting the hydrazide with metal salts (e.g., ).
- Characterize using IR spectroscopy (to confirm ligand-metal binding via S and N donors) and single-crystal X-ray diffraction for geometry determination.
- Evaluate bioactivity (e.g., anticancer potential) via cell viability assays (MTT) on cancer cell lines (HeLa, HepG2) .
Q. What strategies enhance the stability and specificity of hydrazide-functionalized materials, such as hydrogels or glycopeptide enrichment platforms?
- Methodological Answer :
- Hydrogels : Optimize cross-linking density using polyvalent hydrazide cross-linkers (e.g., adipic acid dihydrazide). Assess degradation kinetics in hyaluronidase (HAse) solutions and pH-dependent stability .
- Glycoproteomics : Use core-shell magnetic nanoparticles functionalized with hydrazide groups (e.g., FeO@PMAH) for N-glycopeptide enrichment. Validate specificity via LC-MS/MS and compare signal-to-noise ratios against commercial resins .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported bioactivity data for hydrazide derivatives across studies?
- Methodological Answer :
- Standardize assay conditions : Variations in cell lines (e.g., THP-1 vs. HepG2), incubation times, or compound solubility (DMSO concentration) can skew results.
- Validate mechanisms : Use orthogonal assays (e.g., ROS detection for NET inhibition alongside MPO activity assays) to confirm target engagement .
- Meta-analysis : Compare structural motifs (e.g., adamantane vs. benzoic acid hydrazides) to identify substituent effects on activity .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Ventilation : Ensure adequate airflow to prevent inhalation of dust or vapors.
- Emergency procedures : For skin/eye contact, rinse immediately with water (>15 mins). For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
